Lipophilicity (Predicted logP): Phenylpropyl vs. Phenethyl Chain Length
The N‑(3‑phenylpropyl) derivative exhibits a predicted logP (XLogP3/mLogP) of approximately 4.75, whereas the N‑(2‑phenylethyl) analogue (CAS 946286‑14‑2) has a computed XLogP3 of 3.1 [1]. The difference of ~1.65 log units reflects the additional methylene group and the extended hydrophobic alkyl segment, which substantially increase lipophilicity. In the context of Lipinski’s Rule of Five, both compounds remain compliant (logP <5), but the higher logP of the target compound may favor passive diffusion across lipid bilayers while potentially reducing aqueous solubility.
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 4.75 (mcule property calculator) |
| Comparator Or Baseline | N‑(2‑phenylethyl) analogue (CAS 946286‑14‑2): XLogP3 = 3.1 (PubChem) |
| Quantified Difference | ΔlogP ≈ +1.65 |
| Conditions | Predicted values from Mcule property calculator (target) and PubChem XLogP3 (comparator). Experimental logP values are not available. |
Why This Matters
Higher lipophilicity can enhance membrane permeability and CNS penetration, making the phenylpropyl derivative a more suitable candidate for intracellular or CNS targets where the phenethyl analogue may underperform.
- [1] PubChem Compound Summary CID 16884258: XLogP3 value. National Center for Biotechnology Information. Accessed May 2026. View Source
